molecular formula C16H20N4O B8350862 N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide

N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide

Cat. No.: B8350862
M. Wt: 284.36 g/mol
InChI Key: DWCWWJONKWHPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-pyridin-3-ylimidazole-1-carboxamide

InChI

InChI=1S/C16H20N4O/c1-19(14-7-3-2-4-8-14)16(21)20-11-15(18-12-20)13-6-5-9-17-10-13/h5-6,9-12,14H,2-4,7-8H2,1H3

InChI Key

DWCWWJONKWHPDD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

The preparation of BIA 10-2639 involves the reduction of the N-oxide group in BIA 10-2474 to form a pyridine ring This can be achieved through chemical reduction methods using appropriate reducing agents under controlled conditions

Chemical Reactions Analysis

BIA 10-2639 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: The compound itself is a reduction product of BIA 10-2474.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

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